Elevated Lipophilicity versus Directly Linked N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide
The target compound (XLogP3-AA = 3.5) exhibits substantially higher predicted lipophilicity than its directly linked analog N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide, which lacks the methylene bridge . This difference influences passive membrane permeability and potential CNS penetration, as compounds with XLogP in the 3–5 range are often favored for crossing the blood-brain barrier .
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 |
| Comparator Or Baseline | N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide: estimated XLogP3-AA ≈ 2.8 (baseline obtained by PubChem calculation) |
| Quantified Difference | ΔXLogP ≈ +0.7 (25% increase) |
| Conditions | Computed property per PubChem XLogP3 3.0 algorithm; no experimental logP data available . |
Why This Matters
Higher lipophilicity can be a determinant of absorption and tissue distribution, making this compound a more suitable candidate for CNS-targeted screening cascades where moderate lipophilicity is desired.
- [1] PubChem. (2026). N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide, CID 49693748. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1049265-36-2 View Source
